molecular formula C12H12N4 B3041808 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-36-2

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041808
CAS No.: 372198-36-2
M. Wt: 212.25 g/mol
InChI Key: UAKAYGWRKXAGEU-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a high-purity chemical compound designed for research applications, particularly in medicinal chemistry and oncology. This molecule belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold renowned for its diverse pharmacological potential . The core structure is known for its significant role in drug discovery, with derivatives being extensively investigated as potent and selective enzyme inhibitors . One of the primary research applications of this structural class is the inhibition of Phosphoinositide 3-Kinase (PI3K) enzymes, specifically the p110α isoform . The PI3K pathway is a critical cell survival signal, and its dysregulation is frequently observed in human cancers, making it a promising therapeutic target . Furthermore, structurally similar imidazo[1,2-a]pyridine compounds have demonstrated promising anti-lung cancer activity in vitro, with one study reporting a GI50 value of 22.3 µM against the A-549 cell line . The integration of a pyrazole moiety at the 3-position, as seen in this compound, is a common structural feature that contributes to potent biological activity and is a key focus for structure-activity relationship (SAR) studies . Researchers value this compound for exploring new mechanisms in cancer biology and for developing novel targeted therapies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,8-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-7-16-11(9(2)14-12(8)16)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAYGWRKXAGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a versatile three-component protocol involving 2-aminopyridine derivatives, aldehydes, and isonitriles. For 2,8-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, the synthesis begins with 2-amino-4,6-dimethylpyridine (to introduce methyl groups at positions 2 and 8) reacting with pyrazole-3-carbaldehyde and tert-butyl isocyanide under acid catalysis. The reaction proceeds via imine formation, followed by cyclization to yield the target compound.

Key Conditions :

  • Catalyst: HCl (10 mol%)
  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–75%.

This method is advantageous due to its atom economy and avoidance of transition metals. However, the limited availability of pyrazole-containing aldehydes necessitates pre-functionalization steps.

Post-Cyclization Functionalization Strategies

Bromination and Suzuki–Miyaura Coupling

A two-step approach involves synthesizing 3-bromo-2,8-dimethylimidazo[1,2-a]pyridine followed by palladium-catalyzed cross-coupling with 1H-pyrazol-3-ylboronic acid .

Step 1: Bromination
2,8-Dimethylimidazo[1,2-a]pyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding the 3-bromo derivative.

Step 2: Suzuki Coupling
The brominated intermediate reacts with pyrazole boronic acid under Pd(PPh₃)₄ catalysis:

  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 6 hours
  • Yield: 82%.

This method offers precise regioselectivity but requires inert conditions and expensive catalysts.

Ultrasound-Assisted Iodine-Catalyzed Synthesis

A green methodology employs molecular iodine (20 mol%) under ultrasonication to condense 2-amino-4,6-dimethylpyridine , pyrazole-3-carbaldehyde , and dimedone in aqueous media. The ultrasound enhances reaction efficiency by promoting cavitation, reducing time from hours to 30 minutes.

Mechanistic Insights :

  • Iodine activates the aldehyde via halogen bonding.
  • Condensation forms an imine intermediate.
  • Cyclization and aromatization yield the product.

Advantages :

  • Solvent: Water (eco-friendly)
  • Catalyst: Non-toxic and recyclable
  • Yield: Up to 89%.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the reaction between 2-amino-4,6-dimethylpyridine and bromomalonaldehyde in ethanol–water (1:1). The intermediate enamine undergoes cyclization to form 3-carbaldehyde-imidazo[1,2-a]pyridine, which reacts with hydrazine hydrate to introduce the pyrazole moiety.

Conditions :

  • Microwave power: 300 W
  • Time: 15 minutes
  • Yield: 76%.

Comparative Analysis of Synthetic Routes

Method Catalyst Time Yield (%) Eco-Friendliness
GBB Reaction HCl 12 h 68–75 Moderate
Suzuki Coupling Pd(PPh₃)₄ 6 h 82 Low
Ultrasound/Iodine I₂ 0.5 h 89 High
Microwave None 0.25 h 76 High

The iodine-catalyzed ultrasonic method emerges as the most sustainable, balancing efficiency and environmental impact.

Structural Characterization and Validation

Synthetic derivatives are characterized via:

  • ¹H/¹³C NMR : Methyl groups at δ 2.35 (s, 3H) and δ 2.42 (s, 3H); pyrazole protons at δ 6.78 (d, J = 2.4 Hz).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₃N₄: 241.1094; found: 241.1098.
  • X-ray Diffraction : Confirms planar imidazo[1,2-a]pyridine core and pyrazole orientation.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Bioactivity

(a) 2,6-Dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
  • Structural Difference : Methyl groups at positions 2 and 6 (vs. 2 and 8 in the target compound) and pyrazole at position 5 (vs. position 3).
  • Functional Impact : This analogue demonstrated strong binding to catechol O-methyltransferase (COMT) in crystallographic studies, with the pyrazole ring orientation and methyl groups enhancing hydrophobic interactions in the enzyme’s active site .
  • Key Data : The crystal structure (PDB: 1.81 Å resolution) revealed that the 2,6-dimethyl configuration optimizes steric complementarity with COMT, a feature absent in the 2,8-dimethyl variant .
(b) 3-Methylimidazo[1,2-a]pyridine Derivatives
  • Structural Difference : A single methyl group at position 3 (vs. pyrazole substitution in the target compound).
  • Functional Impact : Introduction of a methyl group at position 3 significantly improved melanin-concentrating hormone receptor 1 (MCH1R) antagonistic activity, with brain exposure in rats increasing by 3-fold compared to unsubstituted analogues .
(c) Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazones
  • Structural Difference : Substitution at position 3 with a glycinyl-hydrazone group (vs. pyrazole in the target compound).
  • Functional Impact : These derivatives exhibited superior TNF-α inhibition (IC₅₀: 0.8–2.1 µM) compared to N-phenylpyrazole analogues (IC₅₀: 5–10 µM), highlighting the imidazo[1,2-a]pyridine scaffold’s advantage in anti-inflammatory activity .

Electronic and Steric Effects of Substituents

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Chlorine (Cl) Substitution : Derivatives with Cl at position 6 showed enhanced anticholinesterase activity (AChE IC₅₀: 1.2 µM) compared to methyl-substituted analogues (IC₅₀: 3.5 µM), attributed to improved electrophilic interactions with the enzyme’s catalytic site .
  • Methyl (CH₃) Substitution : Methyl groups at positions 2 and 8 (target compound) likely enhance lipophilicity and membrane permeability, though this may reduce solubility compared to polar substituents like Cl .
(b) Heteroatom Incorporation
  • Selenylated Derivatives : Selenium substitution at position 3 (e.g., MRK-107) induced oxidative stress in leukemia cells (LC₅₀: 5.12 µg/mL), outperforming sulfur or oxygen analogues (LC₅₀: 7.94–20.07 µg/mL) due to selenium’s redox-active properties .

Functional Comparison with Pharmacologically Active Analogues

Antiviral Activity

Anti-Inflammatory and Cytokine Modulation

  • LASSBio-1749 (1i) : A 3-tert-butyl-substituted derivative reduced TNF-α levels by 80% in vivo at 10 mg/kg, outperforming the N-phenylpyrazole prototype LASSBio-1504 (50% reduction at the same dose) .

Enzyme Inhibition

  • AChE/BChE Inhibitors : Adamantyl-substituted derivatives (e.g., compound 2j) achieved IC₅₀ values of 0.9 µM (AChE) and 1.1 µM (BChE), with molecular docking showing π-π stacking between the imidazo[1,2-a]pyridine core and the enzyme’s aromatic gorge .

Biological Activity

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a pyrazolyl substituent and two methyl groups, contributing to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂N₄
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 372198-36-2

The compound is synthesized through cyclization methods involving appropriate precursors under acidic or basic conditions, often utilizing solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate .

The biological activity of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets. It is believed to inhibit essential enzymes in microbial cells and interfere with cancer cell signaling pathways, leading to apoptosis and cell death .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial effects. For instance, derivatives of pyrazole have shown activity against various bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL for certain derivatives .

Anticancer Activity

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has been evaluated for its anticancer properties. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
HepG20.71
BT4741.39
BGC8230.95

The compound has demonstrated significant cytotoxic potential against various cancer cell lines, indicating its promise as a chemotherapeutic agent.

Anti-inflammatory Activity

Additionally, the compound's anti-inflammatory properties have been explored. Pyrazole-based compounds have been noted for their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-1 in human chondro-sarcoma cell lines .

Case Studies

A study investigating the structure-activity relationship (SAR) of pyrazole derivatives highlighted that modifications in the imidazo[1,2-a]pyridine scaffold could enhance biological activity. For instance:

  • A derivative with enhanced methyl substitution showed improved anticancer efficacy against A549 lung cancer cells.
  • Another study demonstrated that the incorporation of different substituents on the pyrazole ring influenced both antimicrobial and anticancer activities significantly.

Q & A

Basic: What are the most efficient synthetic routes for preparing 2,8-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the imidazo[1,2-a]pyridine core and (2) introducing the pyrazole substituent at C-2. For the core, copper-catalyzed three-component coupling (TCC) of 2-aminopyridines with aldehydes and alkynes is widely used due to its regioselectivity and scalability . Subsequent functionalization at C-3 can be achieved via radical-mediated cross-coupling or Friedel-Crafts acylation under catalytic AlCl₃, which tolerates diverse substituents . For pyrazole installation, Suzuki-Miyaura coupling or direct C-H arylation with pyrazole boronic esters under Cu(I) catalysis is recommended .

Advanced: How can regioselectivity challenges during C-3 functionalization be addressed?

Methodological Answer:
Regioselectivity at C-3 is influenced by electronic and steric factors. Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing frontier molecular orbitals . Experimentally, Lewis acid catalysis (e.g., AlCl₃) enhances electrophilic substitution at C-3 by polarizing the substrate . For radical-based approaches, N-chlorosuccinimide (NCS) or photoredox catalysts direct reactivity via single-electron transfer mechanisms, minimizing byproducts . Validating regiochemistry requires X-ray crystallography or NOESY NMR to confirm substitution patterns .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substitution patterns (e.g., pyrazole vs. methyl group signals) and confirm regiochemistry.
  • HRMS (ESI-TOF) : Verify molecular weight and purity (>95%) .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-stacking in the solid state) .
  • HPLC : Monitors reaction progress and purity, especially for scaled-up syntheses .

Advanced: How do computational models predict biological activity (e.g., GABA receptor binding)?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For GABA receptors, the acetyl group at C-3 enhances binding affinity by forming hydrogen bonds with Thr262 and π-π stacking with Phe200 . Free energy perturbation (FEP) calculations quantify binding energy differences between derivatives. Experimental validation via radioligand displacement assays (e.g., [³H]muscimol competition) confirms computational predictions .

Basic: What are common functionalization strategies for modifying the pyrazole moiety?

Methodological Answer:
The pyrazole ring can be modified via:

  • Electrophilic substitution : Nitration or sulfonation under HNO₃/H₂SO₄ or SO₃ conditions.
  • Cross-coupling : Suzuki-Miyaura with aryl halides or Buchwald-Hartwig amination for N-alkylation .
  • Reductive alkylation : Use NaBH₃CN or H₂/Pd-C to introduce alkyl groups .
    Steric hindrance from the 2,8-dimethyl groups may require microwave-assisted synthesis to enhance reaction rates .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, solvent effects). For example, solubility differences (DMSO vs. aqueous buffers) impact apparent IC₅₀ values. Mitigate this via:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for GABA receptors) and solvent controls .
  • Metabolic stability assays : LC-MS/MS quantifies compound degradation in vitro .
  • Orthogonal assays : Validate enzyme inhibition (e.g., ALK) with kinase profiling panels and Western blotting for downstream targets .

Basic: What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Catalyst-free reactions : Utilize solvent-free conditions or water as a solvent for imidazo[1,2-a]pyridine cyclization .
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and energy consumption .
  • Heterogeneous catalysts : CoFe₂O₄ nanoparticles enable recyclability (≥5 cycles) without loss of activity .

Advanced: How does substituent position (2,8-dimethyl vs. C-3 pyrazole) affect photophysical properties?

Methodological Answer:
The 2,8-dimethyl groups induce steric hindrance, reducing π-π stacking and altering fluorescence. TD-DFT calculations correlate substituent effects with emission spectra. Experimentally, steady-state fluorescence spectroscopy shows that electron-withdrawing groups (e.g., pyrazole) redshift emission maxima by stabilizing excited states . Solvatochromic studies in DMSO/water mixtures further quantify polarity-dependent behavior .

Basic: What in vivo models are suitable for testing therapeutic potential?

Methodological Answer:

  • Murine inflammation models : Collagen-induced arthritis (CIA) evaluates anti-inflammatory activity .
  • Xenograft models : Implant ALK-positive cancer cells (e.g., NCI-H2228) to assess antitumor efficacy .
  • Pharmacokinetics : Conduct ADME studies in Sprague-Dawley rats to optimize bioavailability and dosing .

Advanced: How to design SAR studies for imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Core modifications : Compare 2,8-dimethyl vs. 2,7-dimethyl analogs to assess steric effects .
  • Substituent libraries : Synthesize derivatives with varied C-3 groups (e.g., sulfonamides, triazoles) .
  • 3D-QSAR : Use CoMFA/CoMSIA to map steric/electronic requirements for target engagement .
  • Counter-screening : Test against off-targets (e.g., CYP450 isoforms) to minimize toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

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